QS-21-Xyl
Description
High-Resolution Mass Spectrometric Analysis
Ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HRMS/MS) has become the gold standard for characterizing QS-21 a-xyl and its degradation products. Under negative ionization mode, QS-21 a-xyl exhibits a precursor ion at m/z 1987.92 ([M–H]⁻) with diagnostic fragment ions at m/z 485.33 (triterpene core) and m/z 955.45 (acyl domain). Parallel reaction monitoring (PRM) transitions enable selective quantification even in complex matrices, with a linear dynamic range of 0.039–5.0 μg/mL and limit of detection (LOD) of 0.026 μg/mL.
Table 1: Key mass spectrometric parameters for QS-21 a-xyl analysis
| Parameter | Value |
|---|---|
| Precursor ion (m/z) | 1987.92 ([M–H]⁻) |
| Product ion (m/z) | 485.33 (triterpene core) |
| Collision energy (NCE) | 40 V |
| Retention time | 10.91 min |
Multidimensional Nuclear Magnetic Resonance Structural Profiling
Advanced NMR techniques have resolved the stereochemical complexities of QS-21 a-xyl. $$^1$$H-$$^13$$C heteronuclear single quantum coherence (HSQC) spectroscopy confirms the β-anomeric configuration of glycosidic linkages, while rotating-frame Overhauser effect spectroscopy (ROESY) reveals through-space interactions between the xylose terminus and triterpene core. Key NMR assignments include:
- Quillaic acid aglycone : δ$$H$$ 5.35 (H-12, brs), δ$$C$$ 125.6 (C-13)
- Xylose terminus : δ$$H$$ 4.45 (H-1, d, *J* = 7.8 Hz), δ$$C$$ 105.2 (C-1)
- HDMB acyl group : δ$$H$$ 7.12 (H-2/H-6, d, *J* = 2.1 Hz), δ$$C$$ 168.4 (COOH)
The absence of apiose-specific $$^13$$C signals at δ 109–111 ppm provides definitive evidence for xylose termination in this isomer.
Comparative Analysis with QS-21 Congeners
QS-21 a-xyl exhibits distinct physicochemical and immunological properties compared to structurally related saponins (Table 2). Synthetic truncation of the tetrasaccharide domain to trisaccharide (SQS-0-0-6-5) or disaccharide (SQS-0-0-9-5) variants reduces hydrolytic stability while maintaining adjuvant potency. Carboxyacyl derivatives (e.g., compound 10) demonstrate enhanced water solubility through terminal carboxylate groups but show reduced binding affinity to dendritic cell membranes compared to the native HDMB acyl chain.
Table 2: Structural and functional comparison of QS-21 variants
| Congener | Tetrasaccharide Terminus | Acyl Group | Adjuvant Activity (Relative to QS-21) |
|---|---|---|---|
| QS-21 a-xyl | Xylose | HDMB | 100% |
| QS-21-Api | Apiose | HDMB | 95% |
| SQS-0-0-6-5 | Galactose | HDMB | 98% |
| Carboxyacyl variant | Xylose | 12-carboxydodecanoyl | 82% |
Notably, fluorescently labeled analogs of QS-21 a-xyl reveal unexpected cellular trafficking patterns—contrary to earlier assumptions of plasma membrane localization, these derivatives undergo rapid internalization by antigen-presenting cells, suggesting endosomal targeting mechanisms.
Structure
2D Structure
Properties
CAS No. |
250643-56-2 |
|---|---|
Molecular Formula |
C92H148O46 |
Molecular Weight |
1990.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(3S,5S,6S)-5-[(3S,5S,6S)-5-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C92H148O46/c1-13-35(3)46(126-54(102)25-40(97)24-47(36(4)14-2)127-82-64(112)59(107)49(30-94)128-82)23-39(96)26-55(103)131-71-38(6)125-84(75(67(71)115)136-81-66(114)61(109)70(37(5)124-81)132-80-69(117)72(45(100)33-123-80)133-78-62(110)56(104)43(98)31-121-78)138-86(120)92-22-21-87(7,8)27-42(92)41-15-16-51-88(9)19-18-53(89(10,34-95)50(88)17-20-90(51,11)91(41,12)28-52(92)101)130-85-76(137-83-65(113)60(108)58(106)48(29-93)129-83)73(68(116)74(135-85)77(118)119)134-79-63(111)57(105)44(99)32-122-79/h15,34-40,42-53,56-76,78-85,93-94,96-101,104-117H,13-14,16-33H2,1-12H3,(H,118,119)/t35-,36-,37-,38+,39-,40-,42-,43+,44+,45+,46-,47-,48+,49-,50+,51+,52+,53-,56-,57-,58-,59-,60-,61-,62+,63+,64+,65+,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,78-,79-,80-,81-,82+,83-,84-,85+,88-,89-,90+,91+,92+/m0/s1 |
InChI Key |
ZGCXBEZHDLUWPW-VWCXZNQNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C[C@@H](CC(=O)O[C@@H](C[C@@H](CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O)OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O)[C@@H](C)CC)O)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O |
Canonical SMILES |
CCC(C)C(CC(CC(=O)OC(CC(CC(=O)OC1C(OC(C(C1O)OC2C(C(C(C(O2)C)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)O)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)O)C(C)CC)O)OC1C(C(C(O1)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QS-21 a-xyl involves multiple steps, including the glycosylation of the triterpene scaffold and the attachment of the acyl chain. The total synthesis of QS-21 has been achieved through various synthetic strategies, including ester-to-amide replacement of the acyl chain linkages and simplification of its backbone . The synthetic routes often involve the use of protecting groups and selective deprotection steps to achieve the desired product.
Industrial Production Methods: Industrial production of QS-21 a-xyl typically involves extraction from the bark of the Quillaja saponaria tree, followed by purification using chromatographic techniques. The commercially available saponin mixture Quil-A is often used as a starting material for the purification of QS-21 . The purified QS-21 can then be formulated into liposomes to reduce its hemolytic activity while retaining its adjuvant effect .
Chemical Reactions Analysis
Glycosylation of Quillaic Acid
The oligosaccharide chain is attached to quillaic acid via β-glycosylation. A critical intermediate is the α-anomeric trichloroacetimidate 17 , which serves as a donor for glycosylation of the triterpene–trisaccharide conjugate 3 . The reaction proceeds under mild conditions to yield the fully protected saponin 18 .
Key steps :
Acylation of the Glycosylated Scaffold
The acyl chain is introduced through a mixed-anhydride coupling strategy. The tetrasaccharide 15 is coupled to the triterpene–trisaccharide conjugate 3 using Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, 1-hydroxybenzotriazole) . Subsequent desilylation (TBAF) and acylation with the C18 acyl unit complete the structure .
Reagents/conditions :
-
Yamaguchi coupling: 2,4,6-trichlorobenzoyl chloride, 1-hydroxybenzotriazole
-
Desilylation: TBAF (66% yield)
Global Deprotection
The final deprotection involves:
-
TFA-mediated hydrolysis : Removes silyl ethers and isopropylidene ketal protecting groups.
-
Hydrogenolysis with Pd-C : Cleaves benzyl groups without reducing the aldehyde functionality .
This sequence ensures the integrity of the aldehyde group while removing all protecting groups .
Structural Isomerization
QS-21 a-Xyl undergoes pH-dependent isomerization, forming a mixture of QS-21A (major) and QS-21B (minor) due to acyl transfer between the 3- and 4-hydroxy groups of fucose. This equilibrium is critical for stability studies .
Key Research Findings
-
Synthetic Scalability : The aglycone synthesis protocol allows access to diverse oleanane-type triterpenes .
-
Regioselectivity : Glycosylation at the C3 hydroxy group ensures proper sugar attachment .
-
Isomerization Control : Base-catalyzed isomerization requires careful pH management in formulations .
-
Biosynthetic Insights : While QS-21 is traditionally plant-derived, heterologous expression in N. benthamiana or yeast enables controlled production .
Scientific Research Applications
QS-21 a-xyl has a wide range of scientific research applications, particularly in the field of vaccine development. It is used as an adjuvant in vaccines for diseases such as malaria, shingles, and coronavirus disease 2019 . The compound enhances the immune response by stimulating both antibody and cell-mediated immunity . Additionally, QS-21 a-xyl is used in the study of structure-activity relationships to design more effective and less toxic adjuvants .
Mechanism of Action
QS-21 a-xyl exerts its effects by enhancing the immune response to antigens. It stimulates both Th1 and Th2 immune responses by acting on antigen-presenting cells and T cells . The compound increases the production of cytokines, which play a crucial role in the elimination of intracellular pathogens . QS-21 a-xyl also exhibits synergy with other adjuvants, further enhancing its potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
QS-21 a-xyl is often compared to natural and synthetic saponins, with key structural variations influencing activity and toxicity:
Adjuvant Activity and Immune Response Profiles
- QS-7 : Induces balanced Th1/Th2 responses and CD8+ cytotoxic T lymphocytes (CTLs) but requires higher doses (40 µg vs. 5–10 µg of QS-21) for equivalent activity .
- SQS-21: Truncated trisaccharide variant maintains adjuvant activity, but disaccharide/monosaccharide analogs show reduced potency or increased toxicity .
- Cholestanyl 9 : Generates antibody titers comparable to QS-21 in anti-GD3 assays but underperforms in MUC1/KLH models .
- Fluorescently labeled variants : Internalized by dendritic cells, suggesting cellular uptake is critical for activity .
Toxicity and Hemolytic Activity
- QS-21 a-xyl : Dose-limiting toxicity (e.g., systemic flu-like symptoms) and hemolysis due to membrane disruption .
- QS-7 : Lower hemolytic activity due to hydrophilic structure .
- Synthetic analogs (e.g., L1–L8) : Hemolysis reduced by 50–80% compared to QS-21, particularly with unmodified triterpene C3 .
- Carboxyacyl 10 : Attenuated toxicity in weight-loss assays, suggesting improved safety .
Production Methods and Scalability
Biological Activity
QS-21, a saponin derived from the bark of the Chilean soapbark tree (Quillaja saponaria), is recognized for its potent immunological adjuvant properties. Recently, a specific variant known as QS-21 a-xyl has garnered attention for its unique structural features and biological activity. This article aims to delve into the biological activity of QS-21 a-xyl, supported by data tables, case studies, and detailed research findings.
Structure and Biosynthesis
QS-21 consists of a triterpene backbone with multiple sugar moieties. The specific variant QS-21 a-xyl includes an additional xylose sugar unit, which alters its interaction with immune cells and enhances its adjuvant effectiveness. The complete biosynthesis of QS-21 has been successfully achieved in engineered yeast, which allows for the production of this compound in a more sustainable and scalable manner compared to traditional extraction methods .
Table 1: Structural Comparison of QS-21 Variants
The biological activity of QS-21 a-xyl is primarily attributed to its ability to stimulate cytokine responses mediated by T helper 1 (Th1) cells. The presence of the xylose unit appears to enhance the binding affinity of QS-21 a-xyl to immune receptors, thereby promoting stronger immune responses .
Case Study: Immunological Response
A study conducted by Sun et al. demonstrated that QS-21 a-xyl significantly increased the production of interleukin-12 (IL-12) and interferon-gamma (IFN-γ) in vitro. These cytokines are crucial for driving Th1 responses, which are essential for effective cell-mediated immunity. The study compared the effects of native QS-21 and QS-21 a-xyl on immune cell cultures, revealing that the latter induced higher levels of cytokine production .
Clinical Applications
QS-21 has been incorporated into several vaccines, including those for malaria and shingles. Its role as an adjuvant enhances the efficacy of these vaccines by improving the immune response to the antigens present.
Table 2: Vaccines Utilizing QS-21
| Vaccine Name | Disease Target | Role of QS-21 |
|---|---|---|
| Shingrix | Shingles | Enhances immune response |
| Mosquirix | Malaria | Improves vaccine efficacy |
| NVX-CoV2373 | COVID-19 | Boosts antibody production |
Future Directions
Research into QS-21 a-xyl continues to explore its potential as an adjuvant in new vaccine formulations. The ability to produce this compound through engineered yeast opens avenues for creating structural analogs that may further enhance its immunological properties. Ongoing studies are focusing on establishing structure-activity relationships to optimize its use in vaccines .
Q & A
Q. How does QS-21 A-Xyl’s formulation in liposomes alter immune response profiling compared to free saponin?
Q. What in vitro-to-in vivo translation challenges arise when studying QS-21 A-Xyl’s adjuvant mechanisms?
- Methodological Answer : In vitro inflammasome activation (e.g., THP-1 macrophages) does not fully predict in vivo efficacy due to cholesterol-dependent cell viability and pharmacokinetic factors. Microdialysis in muscle tissue post-injection measures local saponin concentration and cytokine gradients .
Q. Can isomer-specific QS-21 variants (A-Xyl vs. A-Api) be selectively synthesized for tailored immune responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
